molecular formula C10H9NO3 B1582033 2-(1-Oxoisoindolin-2-yl)acetic acid CAS No. 39221-42-6

2-(1-Oxoisoindolin-2-yl)acetic acid

Cat. No. B1582033
CAS RN: 39221-42-6
M. Wt: 191.18 g/mol
InChI Key: FPVHLXPCDHFPPN-UHFFFAOYSA-N
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Description

2-(1-Oxoisoindolin-2-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3 . It is a monoclinic crystal structure .


Molecular Structure Analysis

The molecular structure of 2-(1-Oxoisoindolin-2-yl)acetic acid is characterized by a monoclinic crystal structure . The specific parameters are: a = 8.7343 (9) Å, b = 10.163 (1) Å, c = 9.992 (1) Å, β = 97.986 (2)°, V = 878.3 Å^3, Z = 4, R gt (F) = 0.0381, wR ref (F^2) = 0.1071, T = 273 K .


Physical And Chemical Properties Analysis

2-(1-Oxoisoindolin-2-yl)acetic acid has a density of 1.4±0.1 g/cm^3, a boiling point of 439.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.4±3.0 kJ/mol and a flash point of 219.8±28.7 °C . The compound has a molar refractivity of 48.4±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 138.3±3.0 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Unnatural Amino Acid Derivatives

    A novel derivative of 2-(1-oxoisoindolin-2-yl)acetic acid, tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, was selectively alkylated, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives. These derivatives were obtained through click chemistry, highlighting the compound's utility in synthesizing novel amino acid analogues (Patil & Luzzio, 2017).

  • Synthesis of Antimicrobial Agents

    The synthesis of novel oxoisoindoline derivatives was achieved through Ugi reaction. These derivatives showed promising acetylcholinesterase inhibitory activity, indicating potential in the development of antimicrobial agents (Rayatzadeh et al., 2015).

Applications in Material Science

  • Dielectric Material Research: The single crystal of 2-(1,3-dioxoisoindolin-2-yl)acetic acid was grown and analyzed for its dielectric properties. This research demonstrates the potential application of this compound in material science, particularly in developing new dielectric materials (Sankari & Perumal, 2014).

Pharmaceutical Applications

  • Synthesis of Anti-inflammatory Agents

    Novel derivatives of 2-(1-oxoisoindolin-2-yl)acetic acid were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, indicating their potential as anti-inflammatory agents (Nikalje et al., 2015).

  • Development of Cancer Treatment Compounds

    A Zn(II) compound synthesized using 5-(1-oxoisoindolin-2-yl)isophthalic acid demonstrated luminescent properties and potential effectiveness in treating skin cancer. This highlights the compound's role in developing new cancer treatment strategies (Long & Li, 2022).

Safety And Hazards

The safety data sheet for 2-(1-Oxoisoindolin-2-yl)acetic acid indicates that it is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(13)6-11-5-7-3-1-2-4-8(7)10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHLXPCDHFPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354384
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxoisoindolin-2-yl)acetic acid

CAS RN

39221-42-6
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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